molecular formula C18H16N2O3 B6502340 N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide CAS No. 891077-31-9

N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No. B6502340
CAS RN: 891077-31-9
M. Wt: 308.3 g/mol
InChI Key: KPGNBIXWXJOOEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2H-chromene ring system, an ethoxyphenyl group, and a carboxamide group. The exact structure would depend on the positions of these groups on the chromene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The ethoxyphenyl and carboxamide groups could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .

Scientific Research Applications

Antimicrobial Activity

A series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, including compounds similar to N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide, were synthesized and tested for antimicrobial activity. Some of these compounds exhibited significant antimicrobial properties (Ukhov et al., 2021).

Eco-friendly Synthesis Methods

An eco-friendly approach for synthesizing 2-imino-2H-chromene-3-carboxamides, like the compound , was developed using aqueous sodium carbonate or hydrogen carbonate solution, offering a more sustainable production method (Proença & Costa, 2008).

Cytotoxic Properties

Compounds structurally related to N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide were synthesized and assessed for their cytotoxic activity against various human cancer cell lines. These compounds showed potent activity and could be potential candidates for anticancer drugs (Gill, Kumari, & Bariwal, 2016).

Synthesis and Characterization of Derivatives

A method for synthesizing and characterizing various derivatives of 2-imino-2H-chromene-3-carboxamides was described, providing valuable insights into the structural properties and potential applications of these compounds (Fattahi et al., 2018).

Antioxidant and Antibacterial Properties

A study focused on the synthesis of 4H-chromene-3-carboxamide derivatives and their evaluation for antioxidant and antibacterial activities. This research highlights the potential of compounds like N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide in medical applications (Chitreddy & Shanmugam, 2017).

Novel Applications and Synthesis Techniques

Research on the synthesis of various functionalized chromenes starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide revealed a range of possible applications for these compounds in pharmaceuticals and materials science (Azab & Latif, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, for example, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising activity in a particular area (such as medicinal chemistry), future research could focus on optimizing its synthesis, studying its mechanism of action, or investigating its potential uses .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-14-9-7-13(8-10-14)20-18(21)15-11-12-5-3-4-6-16(12)23-17(15)19/h3-11,19H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGNBIXWXJOOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-imino-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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